molecular formula C10H7F3N2O2 B1404631 Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate CAS No. 1610047-54-5

Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B1404631
CAS No.: 1610047-54-5
M. Wt: 244.17 g/mol
InChI Key: FVQQSDRMQJHTCM-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound characterized by its pyridine ring substituted with cyano, trifluoromethyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate typically involves the reaction of 3-cyano-4-(trifluoromethyl)pyridine with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme functions.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-3-(trifluoromethyl)aniline: A cyanated and trifluoromethylated derivative of aniline.

    3-Cyano-4-difluoromethyl-2(1H)-pyridone: A similar pyridine derivative with difluoromethyl substitution.

Uniqueness

Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both cyano and trifluoromethyl groups on the pyridine ring, which impart distinct chemical properties. These groups enhance the compound’s reactivity and potential for forming diverse derivatives, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-2-17-9(16)8-6(5-14)7(3-4-15-8)10(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQQSDRMQJHTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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